molecular formula C9H11NO2 B1368121 7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 93735-22-9

7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B1368121
CAS No.: 93735-22-9
M. Wt: 165.19 g/mol
InChI Key: SHPHWZPKRWHBKE-UHFFFAOYSA-N
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Description

7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine is a chemical compound with the molecular formula C9H11NO2. It is a member of the oxazine family, characterized by a benzene ring fused to an oxazine ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the reaction of 2-amino-5-methoxyphenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate. The reaction proceeds through acylation followed by intramolecular cyclization to form the oxazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its pharmacological effects, such as acting as a dopamine agonist or 5-HT6 receptor antagonist.

    Industry: Utilized in the production of polymers and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine
  • 7-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
  • 7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine

Uniqueness

7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to the presence of a methoxy group at the 7th position, which influences its chemical reactivity and biological activity. This methoxy group can enhance the compound’s solubility and its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

7-methoxy-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-11-7-2-3-8-9(6-7)12-5-4-10-8/h2-3,6,10H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPHWZPKRWHBKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40601075
Record name 7-Methoxy-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93735-22-9
Record name 7-Methoxy-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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